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Compound of Interest

Compound Name: Grazoprevir potassium salt

Cat. No.: B15605178 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the macrocyclic structure of Grazoprevir
potassium salt, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease. The

document outlines the key structural features, physicochemical properties, and the

experimental methodologies used for its characterization, synthesis, and analysis.

Introduction
Grazoprevir is a second-generation, direct-acting antiviral agent employed in the treatment of

chronic hepatitis C infections.[1][2] Its efficacy is rooted in its highly specific inhibition of the

HCV NS3/4A protease, an enzyme critical for viral replication.[2][3] The macrocyclic nature of

Grazoprevir is fundamental to its potent and selective binding to the protease active site. This

guide delves into the intricate details of this macrocyclic core.

Physicochemical Properties of Grazoprevir
Potassium Salt
A summary of the key physicochemical properties of Grazoprevir and its potassium salt is

presented in Table 1.
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Property Value Source

Grazoprevir

Molecular Formula C38H50N6O9S [1]

Molar Mass 766.91 g/mol [1]

IUPAC Name

(1R,18R,20R,24S,27S)-N-

{(1R,2S)-1-

[(Cyclopropylsulfonyl)carbamo

yl]-2-vinylcyclopropyl}-7-

methoxy-24-(2-methyl-2-

propanyl)-22,25-dioxo-2,21-

dioxa-4,11,23,26-

tetraazapentacyclo[24.2.1.03,1

2.05,10.018,20]nonacosa-

3,5,7,9,11-pentaene-27-

carboxamide

[1]

Grazoprevir Potassium Salt

Molecular Formula C38H49KN6O9S

Molar Mass 805.0 g/mol

The Macrocyclic Core: A Structural Overview
Grazoprevir is classified as an azamacrocyclic compound.[3] Its complex three-dimensional

structure is crucial for its biological activity. The macrocycle imposes conformational constraints

on the molecule, pre-organizing it for optimal interaction with the NS3/4A protease active site.

X-Ray Crystallography Data
The definitive structure of Grazoprevir bound to the HCV NS3/4A protease has been

determined by X-ray diffraction. The crystal structure, deposited in the Protein Data Bank

(PDB) with the accession code 3SUD, provides atomic-level insights into the binding mode and

the conformation of the macrocycle.[4]

Table 2: Crystallographic Data for Grazoprevir-NS3/4A Protease Complex (PDB ID: 3SUD)[4]
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Parameter Value

Resolution 1.96 Å

R-Value Work 0.184

R-Value Free 0.237

Method X-RAY DIFFRACTION

The crystallographic data reveals critical interactions between Grazoprevir and the protease,

including hydrogen bonds and hydrophobic contacts that contribute to its high binding affinity.

Experimental Protocols
Synthesis of Grazoprevir
An efficient synthesis of Grazoprevir has been reported, starting from four readily available

building blocks, achieving an overall yield of 51% and a purity of over 99.9%.[5][6] The key

steps in the synthesis are outlined below.

Key Synthetic Steps:[5]

Cross-coupling: A cross-coupling reaction between 2,3-dichloro-6-methoxyquinoxaline and a

substituted proline derivative to form the five-membered heterocyclic core.

Esterification: Esterification of (1R,2R)-2-(pent-4-yn-1-yl)cyclopropan-1-ol with (S)-2-amino-

3,3-dimethylbutanoic acid.

Metal-catalyzed Coupling: Coupling of the fragments generated in the previous steps.

Macrocyclization: An intramolecular peptide coupling to form the macrocyclic ring.

Final Peptide Coupling: Coupling with an allylic sulfonamide to yield the final Grazoprevir

molecule.

A visual representation of this synthetic workflow is provided in the diagram below.
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Caption: Synthetic workflow for Grazoprevir.

Structural Characterization: A Representative NMR
Spectroscopy Protocol
While a specific, detailed NMR experimental protocol for Grazoprevir is not publicly available, a

general approach for the structural elucidation of a novel macrocyclic compound would involve

a suite of 1D and 2D NMR experiments.

Table 3: Representative NMR Spectroscopy Experiments for Structural Elucidation
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Experiment Purpose

1D NMR

¹H NMR
Provides information on the number and

chemical environment of protons.

¹³C NMR
Provides information on the number and

chemical environment of carbon atoms.

2D NMR

COSY (Correlation Spectroscopy)
Identifies proton-proton couplings within the

same spin system.

HSQC (Heteronuclear Single Quantum

Coherence)

Correlates directly bonded proton and carbon

atoms.

HMBC (Heteronuclear Multiple Bond

Correlation)

Identifies long-range (2-3 bond) correlations

between protons and carbons, crucial for

connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect

Spectroscopy)

Provides information on through-space proximity

of protons, which is essential for determining the

3D conformation of the macrocycle.

Sample Preparation and Data Acquisition (General Protocol):

Sample Preparation: Dissolve 5-10 mg of Grazoprevir potassium salt in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped

with a cryoprobe for enhanced sensitivity.

Data Acquisition: Acquire a standard set of 1D and 2D NMR spectra at a constant

temperature (e.g., 298 K).

Data Processing and Analysis: Process the raw data using appropriate software (e.g.,

MestReNova, TopSpin). Analyze the spectra to assign all proton and carbon signals and to

deduce the connectivity and stereochemistry of the molecule.
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Purity and Degradation Analysis: UHPLC-ESI-QTOF-
MS/MS
A validated stability-indicating UHPLC method is crucial for the quality control of Grazoprevir.

While specific proprietary methods may vary, a general approach is outlined below.

Table 4: Representative UHPLC-MS/MS Parameters for Grazoprevir Analysis

Parameter Description

UHPLC System

Column
Reversed-phase C18 column (e.g., Waters

Acquity UPLC BEH C18)

Mobile Phase
A gradient of aqueous formic acid and

acetonitrile

Flow Rate 0.4 mL/min

Injection Volume 0.1 - 5 µL

Column Temperature 40 °C

Mass Spectrometer

Ionization Mode Electrospray Ionization (ESI), positive mode

Mass Analyzer Quadrupole Time-of-Flight (QTOF)

Data Acquisition
MS and MS/MS scans to identify the parent ion

and its fragmentation pattern.

This method can be employed for the simultaneous determination of Grazoprevir and its

potential degradation products in pharmaceutical formulations.

Mechanism of Action: Inhibition of HCV NS3/4A
Protease
Grazoprevir exerts its antiviral effect by inhibiting the HCV NS3/4A protease. This enzyme is a

serine protease responsible for cleaving the viral polyprotein into functional proteins, a process
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essential for viral replication.
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Caption: Mechanism of action of Grazoprevir.

Conclusion
The macrocyclic structure of Grazoprevir potassium salt is a testament to the power of

structure-based drug design in developing highly potent and specific antiviral agents. The

conformational rigidity imposed by the macrocycle, combined with the strategic placement of

functional groups, allows for optimal binding to the HCV NS3/4A protease, leading to effective

inhibition of viral replication. The experimental techniques outlined in this guide are essential for

the synthesis, characterization, and quality control of this important therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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